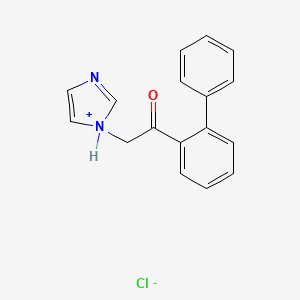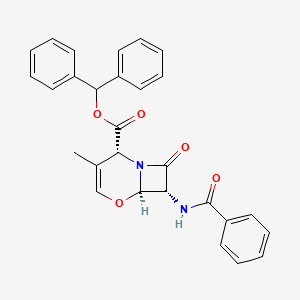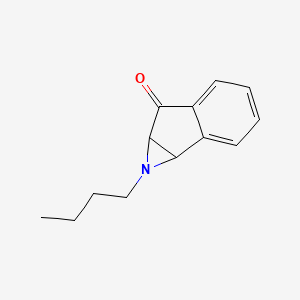![molecular formula C6H3N5O4 B13764539 8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 7477-11-4](/img/structure/B13764539.png)
8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with a nitro group at the 8th position and a carboxylic acid group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-8-nitrotetrazolo[1,5-a]pyridine with suitable reagents to introduce the carboxylic acid group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tetrazolo[1,5-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 8-nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-8-nitrotetrazolo[1,5-a]pyridine: Similar structure but with a bromine atom instead of a carboxylic acid group.
8-Nitrotetrazolo[1,5-a]pyridine: Lacks the carboxylic acid group, making it less versatile in terms of chemical reactivity.
Uniqueness: 8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
7477-11-4 |
|---|---|
Molekularformel |
C6H3N5O4 |
Molekulargewicht |
209.12 g/mol |
IUPAC-Name |
8-nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C6H3N5O4/c12-6(13)3-1-4(11(14)15)5-7-8-9-10(5)2-3/h1-2H,(H,12,13) |
InChI-Schlüssel |
CMGLPEMDETYVDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NN=NN2C=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)






![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)

![Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester](/img/structure/B13764528.png)

